molecular formula C11H13NO2 B1303031 (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid CAS No. 1049984-33-9

(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B1303031
CAS No.: 1049984-33-9
M. Wt: 191.23 g/mol
InChI Key: XTJDGOQYFKHEJR-VHSXEESVSA-N
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Description

(3S,4R)-4-Phenylpyrrolidine-3-carboxylic acid (CAS 1049984-33-9) is a chiral pyrrolidine derivative serving as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery. Its molecular formula is C 11 H 13 NO 2 and it has a molecular weight of 191.23 g/mol. This compound is professionally applied as a conformationally rigid proline surrogate in peptide-based drug design. Scientific research has utilized this specific stereoisomer to synthesize and study novel analogs of endogenous peptides, such as endomorphin-2 . In this context, it acts as a β-homoproline substitute, integrating both the conformational restraint of a pyrrolidine ring and increased lipophilicity from its phenyl substituent to potentially enhance the bioavailability and receptor interaction profile of peptide ligands . While one study noted that an analog containing the (3S,4R)-isomer was inactive in biological assays, this highlights the critical importance of stereochemistry in drug-receptor interactions and underscores the compound's value as a tool for investigating structure-activity relationships (SAR) . As a versatile chiral synthon, this compound is also instrumental in generating specialized chemical libraries for biological screening and in the synthesis of novel drug candidates and active pharmaceutical ingredients (APIs) . Its reactivity and compatibility with various synthetic protocols make it an indispensable resource for scientists working in innovative drug synthesis and advanced organic methodology. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJDGOQYFKHEJR-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376074
Record name (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049984-33-9
Record name (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Description

  • The asymmetric hydrogenation of 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acid derivatives is a widely used approach to obtain enantiomerically pure pyrrolidine carboxylic acids.
  • The reaction is typically carried out in lower aliphatic alcohol solvents, with methanol being the most preferred due to its polarity and ability to dissolve both catalyst and substrate.
  • Catalysts used are often ruthenium-based complexes, such as [Ru(OAc)2] with chiral ligands, which facilitate enantioselective hydrogen addition under moderate conditions (e.g., 30 °C, 40 bar H2 pressure).
  • The process yields the desired (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid with enantiomeric excess (ee) often exceeding 99.9%, and purity above 98%.

Typical Procedure and Conditions

Parameter Details
Solvent Methanol (MeOH)
Catalyst Ruthenium complex with chiral ligand
Temperature 20–30 °C
Hydrogen Pressure 40 bar
Reaction Time 18–20 hours
Substrate Concentration ~0.1–0.2 M
Work-up Alkaline extraction, acid precipitation
  • After hydrogenation, the reaction mixture is basified to separate the catalyst by extraction with organic solvents.
  • The product is then precipitated at its isoelectric point by acidification, filtered, washed, and dried to yield a white solid with high purity and enantiomeric excess.

Chemical Synthesis via Pyrrolidine Ring Construction

Starting Materials and Key Reagents

  • Phenylacetic acid derivatives or substituted phenylpropynoic acid esters are common starting points.
  • Trifluoroacetic acid and N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine are used as reagents to facilitate ring closure and functional group transformations.
  • Sodium hydroxide (NaOH) aqueous solutions are employed for hydrolysis and neutralization steps.

Reaction Sequence

  • The phenyl-substituted pyrrolidine ring is constructed via cyclization reactions involving halogenated aryl precursors and pyrrolidine intermediates.
  • The reaction mixture is stirred at room temperature or slightly elevated temperatures for extended periods (up to 72 hours) to ensure complete conversion.
  • Post-reaction, the mixture is concentrated, extracted, and the product is isolated by acidification and filtration.

Example Reaction Conditions

Step Conditions
Cyclization Room temperature, 18–72 hours, CH2Cl2 solvent
Acidification 3M HCl aqueous solution, pH ~2.5–6.5
Precipitation Stirring overnight at room temperature
Purification Washing with water and ethanol, vacuum drying

Enantiomeric Purity and Yield

  • The described methods typically achieve yields ranging from 58% to over 99%, depending on scale and optimization.
  • Enantiomeric excess is consistently reported above 99%, often reaching >99.9% ee, which is critical for pharmaceutical applications.
  • Purity levels after crystallization and washing exceed 98%, suitable for further synthetic use or direct application.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Solvent Conditions Yield (%) Enantiomeric Excess (ee) Notes
Asymmetric Hydrogenation Ru-based chiral catalyst, H2 Methanol 30 °C, 40 bar H2, 18–20 h 88–99 >99.9% High stereoselectivity, scalable
Cyclization from Phenylpropynoic Acid Trifluoroacetic acid, NaOH, amines CH2Cl2, dioxane RT, 18–72 h 58–75 >98% Multi-step, requires purification
Extraction and Precipitation Acid/base work-up Various pH adjustment, stirring Used for isolation and purification

Research Findings and Industrial Relevance

  • The asymmetric hydrogenation method is favored industrially due to its mild conditions, high yield, and excellent enantiomeric purity, reducing the need for extensive purification.
  • The process is adaptable to continuous flow reactors, enhancing scalability and reproducibility.
  • The compound serves as a key intermediate in the synthesis of pharmaceuticals targeting central nervous system disorders, making the preparation method critical for drug development pipelines.
  • Research emphasizes the importance of solvent choice, catalyst loading, and reaction time to optimize both yield and stereoselectivity.

Chemical Reactions Analysis

Types of Reactions: (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The stereochemistry of the compound allows it to fit into the active sites of enzymes, influencing their activity and function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, and alteration of metabolic processes .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₁H₁₃NO₂ (free acid); C₁₁H₁₄ClNO₂ (hydrochloride salt)
  • Molecular Weight : 227.69 (hydrochloride salt)
  • CAS Numbers : 1049984-33-9 (free acid); 1049755-65-8 (hydrochloride)
  • Storage : Stable under inert atmosphere at room temperature .

Comparison with Similar Compounds

The structural and functional versatility of pyrrolidine-3-carboxylic acid derivatives is evident in their substituent variations. Below is a detailed comparison of (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid with analogs differing in aromatic substituents, nitrogen-protecting groups, and biological activity.

Fluorophenyl Derivatives

Substitution of the phenyl ring with fluorine atoms modulates electronic properties and metabolic stability:

Compound Name CAS Number Substituent Molecular Weight Key Properties
(3S,4R)-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid 1049975-91-8 2-F 225.23 Enhanced lipophilicity; potential CNS activity
(3S,4R)-4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid 1049975-95-2 3-F 225.23 Improved metabolic stability due to electron-withdrawing effects
(3S,4R)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid 1047651-77-3 4-F 225.23 Balanced solubility and bioavailability

Synthetic Notes: Fluorinated analogs are synthesized via similar nitrile anion cyclization routes but require fluorinated starting materials, which may increase production costs .

Trifluoromethyl-Substituted Analogs

Introduction of a trifluoromethyl group significantly alters steric and electronic profiles:

Compound Name CAS Number Substituent Molecular Weight Key Properties
(3S,4R)-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid 1049978-65-5 3-CF₃ 259.22 High lipophilicity (logP ~2.5); increased resistance to oxidative metabolism

Biological Relevance : The CF₃ group enhances binding to hydrophobic pockets in enzymes, making this analog a candidate for kinase inhibitors .

tert-Butyl-Protected Derivatives

Protection of the pyrrolidine nitrogen with a tert-butyl group improves pharmacokinetic properties:

Compound Name CAS Number Substituent Molecular Weight Key Properties
(3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid N/A 1-t-Bu, 2,4-diF 327.34 High enantiomeric purity (>99.9% ee); used in peptide mimetics

Synthetic Advantage : Achieves 71% overall yield via a five-step chromatography-free process, demonstrating industrial scalability .

Ureido-Substituted Analogs

Ureido groups introduce hydrogen-bonding capabilities, critical for target engagement:

Compound Name Substituent Crude Yield Purity (LC) Key Interactions
(±)-(3R,4S)-1-Methyl-4-phenyl-3-{[3-(3-pyridyl)ureido]methyl}pyrrolidine-3-carboxylic acid 3-Pyridyl ureido 49% 79% Binds to nicotinic acetylcholine receptors
(±)-(3R,4S)-4-(4-Methoxyphenyl)-1-methyl-3-[(3-phenylureido)methyl]pyrrolidine-3-carboxylic acid 4-OCH₃, phenyl ureido 60% 99% Improved solubility due to methoxy group

Limitations : Lower yields (49–68%) and variable purity (16–99%) highlight synthetic challenges in ureido functionalization .

Thiazole- and Thiazolidine-Fused Derivatives

Complex heterocyclic substituents correlate with antimicrobial activity:

Compound Name Structure Biological Activity
(3R,4R)-1-(7a-Methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carbonyl)-4-phenylpyrrolidine-3-carboxylic acid Thiazole-pyrrolidine hybrid Potent AgrC inhibitor (IC₅₀ < 1 µM); disrupts bacterial quorum sensing
(3R,4R)-1-(3-Pentanoyl-1,3-thiazolidine-4-carbonyl)-4-phenylpyrrolidine-3-carboxylic acid Thiazolidine-pyrrolidine hybrid AgrC inhibition with docking score >8.5; targets ATP-binding domains

Mechanistic Insight : Molecular docking studies reveal hydrogen bonding with AgrC residues (e.g., Tyr-49, Asp-55), critical for antimicrobial efficacy .

Biological Activity

(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H13_{13}NO2_2
  • Molecular Weight : 193.23 g/mol
  • CAS Number : 1049755-65-8
  • Stereochemistry : The (3S,4R) configuration is crucial for its biological interactions and efficacy.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound's stereochemistry allows it to effectively bind to the active sites of these targets, influencing their activity. Key mechanisms include:

  • Enzyme Inhibition : The compound can act as an inhibitor by binding to the active site of enzymes, blocking their function .
  • Receptor Modulation : It may modulate receptor signaling pathways, affecting various physiological processes .

Biological Activities

Research has demonstrated several notable biological activities associated with this compound:

  • Antinociceptive Effects : Studies indicate that this compound exhibits pain-relieving properties through interactions with opioid receptors, which are critical in pain modulation.
  • Antidepressant-like Properties : The compound has been investigated for its potential to alleviate symptoms of depression, possibly through similar receptor interactions as those seen in analgesic effects.
  • Metabolic Regulation : It may influence metabolic pathways by modulating enzyme activity involved in metabolic processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntinociceptivePain relief through opioid receptor interaction
Antidepressant-likePotential mood regulation effects
Enzyme InhibitionInhibition of specific enzymes affecting metabolic pathways

Case Study Examples

  • Study on Antinociceptive Effects :
    • A study evaluated the antinociceptive effects of this compound in rodent models. Results indicated a significant reduction in pain responses when administered at specific dosages, suggesting a strong interaction with opioid receptors.
  • Investigation into Antidepressant Properties :
    • Another study focused on the antidepressant-like effects of this compound using behavioral assays in mice. The findings suggested that the compound could enhance mood-related behaviors, supporting its potential as a therapeutic agent for depression.

Q & A

Basic: What are the common synthetic routes for (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid, and how are stereochemical outcomes controlled?

The synthesis typically involves multi-step organic reactions with chiral starting materials or auxiliaries to ensure stereochemical fidelity. For example, a robust method utilizes aziridinium ion intermediates , where stereospecific chlorination and nitrile anion cyclization yield the desired (3S,4R) configuration . Protecting groups like tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are employed to prevent side reactions during carboxylate functionalization . Reaction conditions (e.g., solvent polarity, temperature) are optimized to enhance enantiomeric excess (>95% ee) and yield (>80%) .

Basic: What purification techniques are recommended for isolating this compound with high enantiopurity?

Chromatography-free methods, such as recrystallization from ethanol/water mixtures, are effective for isolating the compound in crystalline form . For derivatives with polar functional groups (e.g., Fmoc-protected analogs), reverse-phase HPLC with a C18 column and acetonitrile/water gradients can achieve >99% purity . Monitoring via chiral GC or HPLC with β-cyclodextrin columns ensures enantiopurity .

Advanced: How can researchers resolve contradictory data regarding the compound’s bioactivity in different assay systems?

Systematic replication under standardized conditions (e.g., pH, temperature, cell lines) is critical. For example, discrepancies in receptor binding affinity may arise from solvent-induced conformational changes or assay interference from residual protecting groups. Cross-validation using orthogonal techniques (e.g., surface plasmon resonance, isothermal titration calorimetry) paired with structural analysis (X-ray or NMR) can clarify mechanisms .

Advanced: What advanced spectroscopic methods are used to confirm the stereochemistry of this compound?

  • X-ray crystallography : Resolves bond angles and distances, confirming the (3S,4R) configuration .
  • NOESY NMR : Correlates spatial proximity of protons (e.g., pyrrolidine ring vs. phenyl group) to validate stereochemistry .
  • Vibrational circular dichroism (VCD) : Detects subtle conformational differences in chiral centers .

Basic: What are the recommended storage conditions to maintain the compound’s stability?

Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation or hydrolysis of the carboxylic acid group . Lyophilized forms are stable for >2 years, while solutions in DMSO should be aliquoted to avoid freeze-thaw degradation .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential binding pockets in enzymes or receptors. For example, the phenyl group may engage in π-π stacking with aromatic residues in kinase active sites . MD simulations (AMBER, GROMACS) assess binding stability over time, while QM/MM calculations evaluate electronic interactions at the catalytic site .

Basic: What analytical techniques are used for characterizing the compound’s purity and identity?

  • NMR (¹H, ¹³C) : Assigns proton and carbon environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₁H₁₃NO₂, [M+H]⁺ = 192.1024) .
  • FTIR : Identifies carboxylate C=O stretching (~1700 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Advanced: How does the compound’s stereochemistry influence its pharmacokinetic properties?

The (3S,4R) configuration affects membrane permeability and metabolic stability. For instance, the trans-pyrrolidine ring enhances rigidity, reducing CYP450-mediated oxidation compared to cis-isomers. Pharmacokinetic studies in rodents show a t₁/₂ of ~4 hours and bioavailability >50% due to efficient passive diffusion .

Basic: What safety precautions are necessary when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to minimize inhalation of fine powders .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can structural modifications enhance the compound’s pharmacological profile?

  • Substitution at the phenyl ring : Introducing electron-withdrawing groups (e.g., -F, -Cl) improves target affinity (e.g., IC₅₀ reduced from 10 µM to 0.5 µM in kinase inhibition assays) .
  • Prodrug strategies : Esterification of the carboxylate enhances oral absorption (e.g., ethyl ester prodrug increases Cmax by 3-fold in plasma) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid
Reactant of Route 2
(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid

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